molecular formula C8H6O3 B124063 5-Hydroxy-benzene-1,3-dicarbaldehyde CAS No. 144876-14-2

5-Hydroxy-benzene-1,3-dicarbaldehyde

Cat. No. B124063
CAS RN: 144876-14-2
M. Wt: 150.13 g/mol
InChI Key: DGXGWECICDYSEX-UHFFFAOYSA-N
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Description

5-Hydroxy-benzene-1,3-dicarbaldehyde (5-HBDC) is a highly versatile compound that has been extensively studied in the scientific community due to its numerous applications in synthetic organic chemistry, biochemistry, and medicinal chemistry. 5-HBDC is a key intermediate in the synthesis of a wide variety of compounds, including pharmaceuticals, fragrances, and dyes. It has also been shown to have potential applications in the fields of nanotechnology, catalysis, and materials science. In addition, 5-HBDC has been studied for its biochemical and physiological effects, as well as its mechanism of action in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • 5-Hydroxy-benzene-1,3-dicarbaldehyde derivatives, such as 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde, have been synthesized and structurally characterized by single crystal X-ray diffraction (Huang, Shi, Li, & Zhu, 2007).

Chemical Reactions and Complex Formation

  • The compound reacts with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine, demonstrating unique cyclocondensation processes (Shokova & Kovalev, 2008).
  • Dinuclear copper(II) complexes mediate regioselective aldol-type condensation of 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde, indicating its potential in metal-catalyzed organic transformations (Adhikary, Biswas, & Nag, 1987).

Electron Exchange Studies

  • It has been involved in studies of intramolecular electron exchange, particularly the radical-anion of benzene-1,3-dicarbaldehyde, providing insights into its behavior in different solvent environments (Shohoji, Herold, Novais, & Steenken, 1986).

Spectral and Quantum-Chemical Investigations

  • Spectral and quantum-chemical investigations of hydroxy-substituted derivatives of benzene-1,3-dicarbaldehyde have revealed insights into intramolecular hydrogen bonds and tautomerism in such compounds (Mezheritskii et al., 2012).

Synthesis Improvement Methods

Composite Material Development

  • The compound has been used in the preparation of composite materials, showcasing its potential in material science and engineering (Kubo et al., 2005).

Metal Ion Transport

  • Derivatives of this compound have been used as tweezer ligands for pH-regulated selective metal ion transport, highlighting its application in separation processes (Ameerunisha & Zacharias, 1995).

Safety and Hazards

Benzene-1,3,5-tricarboxaldehyde, a similar compound, is known to be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Covalent organic frameworks (COFs), which can be synthesized using compounds like 5-Hydroxy-benzene-1,3-dicarbaldehyde, have promising potential for real-world applications . They can be used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .

properties

IUPAC Name

5-hydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXGWECICDYSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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